1-Cyclopentyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde
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Overview
Description
1-Cyclopentyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is an organic compound with the molecular formula C13H19NO This compound features a pyrrole ring substituted with cyclopentyl, trimethyl, and carbaldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with 2,4,5-trimethylpyrrole in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: 1-Cyclopentyl-2,4,5-trimethyl-1H-pyrrole-3-carboxylic acid.
Reduction: 1-Cyclopentyl-2,4,5-trimethyl-1H-pyrrole-3-methanol.
Substitution: 1-Cyclopentyl-2,4,5-trimethyl-1H-pyrrole-3-bromide.
Scientific Research Applications
1-Cyclopentyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopentyl-2,4,5-trimethyl-1H-pyrrole-3-carboxylic acid
- 1-Cyclopentyl-2,4,5-trimethyl-1H-pyrrole-3-methanol
- 1-Cyclopentyl-2,4,5-trimethyl-1H-pyrrole-3-bromide
Uniqueness
1-Cyclopentyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can serve as a precursor for the synthesis of a wide range of derivatives with potential biological and chemical activities.
Properties
IUPAC Name |
1-cyclopentyl-2,4,5-trimethylpyrrole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9-10(2)14(11(3)13(9)8-15)12-6-4-5-7-12/h8,12H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFFHKKTCAHPMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C=O)C)C2CCCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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